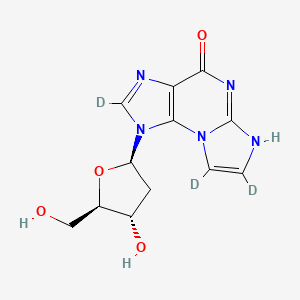
N2,3-Etheno-2'-deoxy Guanosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,3-Etheno-2’-deoxy Guanosine-d3: is a labelled etheno-substituted purine nucleoside derivative. This compound is known for its fluorescent and biochemical properties. Etheno-DNA adducts, such as N2,3-Etheno-2’-deoxy Guanosine-d3, are promutagenic lesions present in normal animal and human tissues. These adducts are believed to play a significant role in the etiology of cancer related to diet and lifestyle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,3-Etheno-2’-deoxy Guanosine-d3 involves the etheno-substitution of the purine nucleoside. The reaction typically requires specific conditions to ensure the correct substitution and labelling with deuterium. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of N2,3-Etheno-2’-deoxy Guanosine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N2,3-Etheno-2’-deoxy Guanosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield deoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N2,3-Etheno-2’-deoxy Guanosine-d3 has a wide range of scientific research applications, including:
Chemistry:
- Used as a fluorescent probe in nucleic acid research.
- Studied for its role in DNA damage and repair mechanisms.
Biology:
- Investigated for its involvement in mutagenesis and carcinogenesis.
- Used in studies of DNA adduct formation and its biological consequences.
Medicine:
- Explored for its potential as a biomarker for cancer diagnosis and prognosis.
- Studied for its role in the development of therapeutic strategies targeting DNA adducts.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the production of labelled nucleosides for research and development.
Wirkmechanismus
The mechanism of action of N2,3-Etheno-2’-deoxy Guanosine-d3 involves its incorporation into DNA, where it forms etheno adducts. These adducts can interfere with normal DNA replication and transcription processes, leading to mutations and potentially contributing to carcinogenesis. The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process these adducts .
Vergleich Mit ähnlichen Verbindungen
- 1,N2-Etheno-2’-deoxyguanosine
- 3,N4-Etheno-2’-deoxycytidine
- 1,N6-Etheno-2’-deoxyadenosine
Comparison: N2,3-Etheno-2’-deoxy Guanosine-d3 is unique due to its specific etheno substitution and deuterium labelling, which enhances its fluorescent properties and makes it a valuable tool in biochemical research. Compared to other etheno-substituted nucleosides, it offers distinct advantages in terms of detection sensitivity and stability.
Eigenschaften
Molekularformel |
C12H13N5O4 |
|---|---|
Molekulargewicht |
294.28 g/mol |
IUPAC-Name |
2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8+/m0/s1/i1D,2D,5D |
InChI-Schlüssel |
DUHWHZGZQYBCAZ-SNLQDBIPSA-N |
Isomerische SMILES |
[2H]C1=C(N2C3=C(C(=O)N=C2N1)N=C(N3[C@H]4C[C@@H]([C@H](O4)CO)O)[2H])[2H] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CNC4=NC3=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)


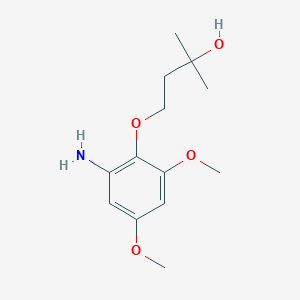
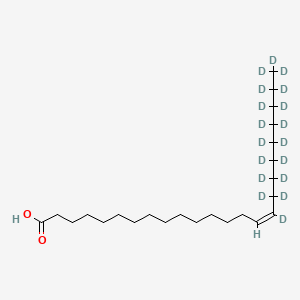
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
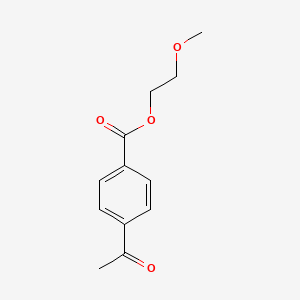
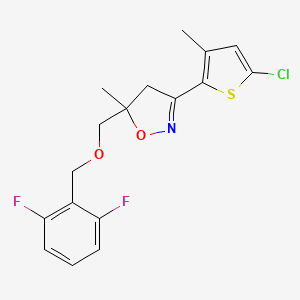
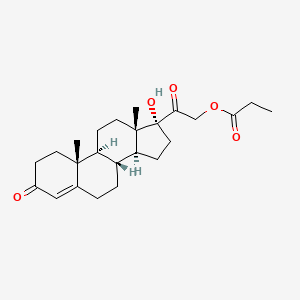
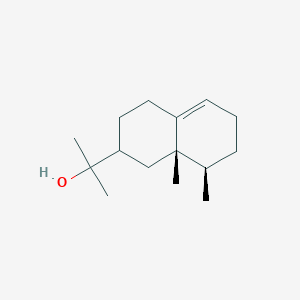
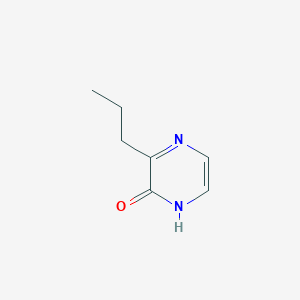
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
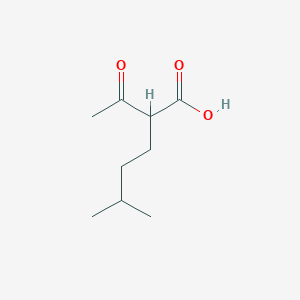
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
